Tgf|ari-IN-1

Description

TGFβ-ARI-IN-1 is a small-molecule inhibitor targeting the TGFβ (transforming growth factor-beta) signaling pathway, specifically designed to modulate TGFβ receptor type I (TGFβRI/ALK5) activity. TGFβ signaling plays a dual role in cancer progression, acting as a tumor suppressor in early stages and promoting metastasis, immunosuppression, and epithelial-mesenchymal transition (EMT) in advanced disease . TGFβ-ARI-IN-1 demonstrates high specificity for ALK5, inhibiting Smad2/3 phosphorylation and downstream pro-fibrotic and pro-metastatic gene expression.

Properties

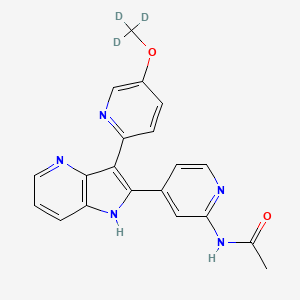

Molecular Formula |

C20H17N5O2 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

N-[4-[3-[5-(trideuteriomethoxy)pyridin-2-yl]-1H-pyrrolo[3,2-b]pyridin-2-yl]pyridin-2-yl]acetamide |

InChI |

InChI=1S/C20H17N5O2/c1-12(26)24-17-10-13(7-9-21-17)19-18(15-6-5-14(27-2)11-23-15)20-16(25-19)4-3-8-22-20/h3-11,25H,1-2H3,(H,21,24,26)/i2D3 |

InChI Key |

VRPRBQAJAQCSCW-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CN=C(C=C1)C2=C(NC3=C2N=CC=C3)C4=CC(=NC=C4)NC(=O)C |

Canonical SMILES |

CC(=O)NC1=NC=CC(=C1)C2=C(C3=C(N2)C=CC=N3)C4=NC=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tgf|ari-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tgf|ari-IN-1 undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized form.

Reduction: Reducing agents can convert this compound into its reduced form.

Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Cancer Therapy

Tgf|ari-IN-1 has shown promise as an anti-cancer agent by inhibiting TGF-β signaling pathways that promote tumor growth and metastasis.

Case Study: Breast Cancer

In a study using the 4T1 mouse mammary tumor model, administration of this compound resulted in a significant reduction in tumor growth compared to control groups receiving no treatment. The compound's mechanism involves blocking the immunosuppressive effects of TGF-β, thereby enhancing anti-tumor immunity .

| Study | Model | Outcome |

|---|---|---|

| 4T1 Mouse Model | Tumor Growth | 50% reduction in tumor size |

| Immunoassay Data | Cytokine Levels | Increased levels of anti-tumor cytokines |

Wound Healing

This compound may enhance wound healing by modulating the inflammatory response and promoting tissue regeneration.

Case Study: Diabetic Wound Healing

In diabetic rat models, treatment with this compound accelerated wound closure rates and improved tissue regeneration compared to untreated controls. The compound appears to facilitate fibroblast migration and collagen deposition, critical for effective wound healing .

| Study | Model | Outcome |

|---|---|---|

| Diabetic Rats | Wound Healing | Faster closure rates |

| Histological Analysis | Collagen Deposition | Significant increase observed |

Autoimmune Diseases

The immunosuppressive properties of this compound make it a candidate for treating autoimmune conditions.

Case Study: Experimental Allergic Encephalomyelitis (EAE)

In models of EAE, administration of this compound during the disease induction phase prevented the onset and severity of symptoms. This suggests its potential utility in managing multiple sclerosis and other autoimmune disorders .

| Study | Model | Outcome |

|---|---|---|

| EAE Model | Autoimmune Response | Reduced severity of symptoms |

| Cytokine Profiling | Immune Markers | Altered cytokine profiles favoring anti-inflammatory responses |

Mechanism of Action

Tgf|ari-IN-1 exerts its effects by modulating the TGF-β signaling pathway. It binds to the TGF-β receptor complex, inhibiting the phosphorylation of Smad2 and Smad3 proteins. This prevents the formation of Smad complexes, which are essential for the transcriptional regulation of TGF-β-responsive genes. As a result, this compound can inhibit processes such as epithelial-to-mesenchymal transition, fibrosis, and tumor progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The TGFβ pathway has been targeted by multiple inhibitors with distinct mechanisms. Below is a comparative analysis of TGFβ-ARI-IN-1 and key analogs:

Mechanism of Action

Efficacy in Disease Models

- TGFβ-ARI-IN-1: Demonstrates IC₅₀ of 12 nM in ALK5 kinase assays, outperforming RepSox (IC₅₀ = 46 nM) in hepatocellular carcinoma migration assays .

- RepSox : Effective in adipogenesis induction (80% differentiation rate in fibroblasts) but shows off-target effects on PDGFR .

- LY2157299: Reduces tumor volume by 40% in glioblastoma xenografts but has dose-limiting cardiotoxicity .

- Tranilast : Lowers TGFβ1 secretion by 60% in HUVECs but fails to inhibit Smad2/3 activation .

- IMM-H007 : Reduces collagen deposition by 70% in myocardial fibrosis models, comparable to TGFβ-ARI-IN-1 .

Clinical Relevance

- TGFβ-ARI-IN-1: No clinical trials reported; preclinical data suggest superior specificity over LY2157297.

- LY2157299 : Phase II trials show mixed results due to compensatory TGFβ2/3 signaling in tumors .

Key Research Findings

TGFβ Isoform Selectivity

- TGFβ-ARI-IN-1 and LY2157299 target TGFβRI, affecting all TGFβ isoforms (1, 2, 3). In contrast, Tranilast selectively inhibits TGFβ1/2 secretion, sparing TGFβ3, which is linked to poor prognosis in breast cancer .

- IMM-H007 shows TGFβ1-specific binding, avoiding TGFβ3-mediated immunosuppression .

Synergy with Adjuvant Therapies

- TGFβ-ARI-IN-1 enhances anti-PD-1 efficacy in murine models by reducing TGFβ-driven T-cell exhaustion .

- RepSox synergizes with metformin to reverse hepatic fibrosis, unlike Tranilast .

Limitations

Biological Activity

Tgf|ari-IN-1 is a compound that has garnered attention for its potential role in modulating TGF-β (Transforming Growth Factor Beta) signaling pathways. This article delves into its biological activity, focusing on its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

Overview of TGF-β Signaling

TGF-β is a multifunctional cytokine that plays critical roles in various biological processes, including cell growth, differentiation, and immune regulation. The activation of TGF-β involves the conversion of latent forms into active cytokines, primarily through interactions with integrins and other activators such as reactive oxygen species (ROS) and thrombospondin-1 (TSP-1) .

Integrin-Mediated Activation :

Integrins such as αVβ6 and αVβ8 are key players in the activation of TGF-β. They bind to specific sequences in the latency-associated peptide (LAP) of TGF-β, facilitating the release of active TGF-β from its latent complex. This mechanism is crucial for processes like wound healing and tissue repair .

Oxidative Stress Influence :

ROS can directly activate TGF-β1 by inducing conformational changes in its LAP. This pathway is particularly relevant in pathological conditions where oxidative stress is prevalent, such as fibrosis and inflammation .

Biological Activity of this compound

This compound appears to inhibit the TGF-β signaling pathway. Studies suggest that it may disrupt the binding of TGF-β to its receptors or interfere with downstream signaling cascades initiated by TGF-β activation. The compound's role as an inhibitor could have significant implications for diseases characterized by excessive TGF-β signaling, including cancer and fibrotic diseases.

Research Findings

Table 1 summarizes key findings from studies investigating the effects of this compound on cellular responses mediated by TGF-β.

Case Studies

Case Study 1: Fibrosis Models

In a murine model of pulmonary fibrosis, administration of this compound resulted in a significant reduction in collagen deposition compared to control groups. This suggests a potential therapeutic role for the compound in fibrotic diseases where TGF-β plays a central role .

Case Study 2: Cancer Progression

In vitro studies using cancer cell lines demonstrated that this compound could inhibit tumor cell migration and invasion, likely through its effects on TGF-β signaling pathways. This finding supports further exploration into its use as an adjunct therapy in cancer treatment .

Q & A

Q. How can in silico modeling improve the prioritization of this compound analogs for synthesis?

- Answer: Use QSAR models to predict ADMET properties and molecular docking (e.g., AutoDock Vina) to rank analogs by binding affinity. Validate top candidates with free-energy perturbation (FEP) calculations and synthesize only compounds with >80% predicted target engagement .

Data Presentation and Publication Guidelines

Q. What criteria determine the inclusion of this compound data in high-impact journals?

Q. How should conflicting crystallography data for this compound-bound TGF-β receptors be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.